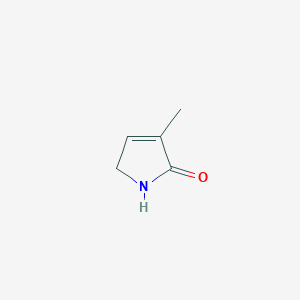
3-Methylpyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylpyrrol-2(5H)-one is an organic compound belonging to the pyrrolidone family. It is characterized by a five-membered lactam ring with a methyl group attached to the third carbon. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
3-Methylpyrrol-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-4-aminobutyric acid under acidic conditions. Another method includes the reaction of 3-methyl-1,4-butanediol with phosgene, followed by cyclization.
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of 3-methylpyrrole-2-carboxylic acid. This method is preferred due to its efficiency and scalability.
化学反应分析
Types of Reactions
3-Methylpyrrol-2(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methylpyrrol-2,5-dione.
Reduction: Reduction of the compound can yield 3-methylpyrrolidine.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: 3-Methylpyrrol-2,5-dione
Reduction: 3-Methylpyrrolidine
Substitution: Various N-alkyl and N-acyl derivatives
科学研究应用
3-Methylpyrrol-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, such as anticonvulsants and anti-inflammatory agents.
Industry: this compound is used in the production of polymers and resins, contributing to the development of advanced materials.
作用机制
The mechanism of action of 3-Methylpyrrol-2(5H)-one varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
相似化合物的比较
Similar Compounds
2-Pyrrolidone: Lacks the methyl group at the third carbon, making it less hydrophobic.
N-Methyl-2-pyrrolidone: Contains a methyl group on the nitrogen atom, altering its solubility and reactivity.
3-Ethylpyrrol-2(5H)-one: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-Methylpyrrol-2(5H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the methyl group at the third carbon enhances its hydrophobicity and can affect its interaction with other molecules in both chemical and biological contexts.
属性
分子式 |
C5H7NO |
|---|---|
分子量 |
97.12 g/mol |
IUPAC 名称 |
4-methyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h2H,3H2,1H3,(H,6,7) |
InChI 键 |
FKGZOXIZGQWMTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCNC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


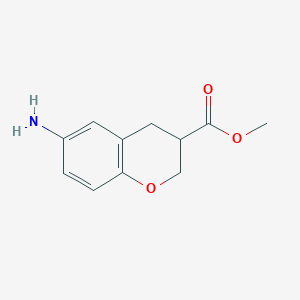
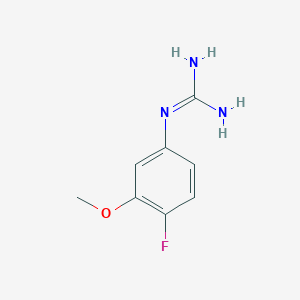
![7-Bromo-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13688828.png)
![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)

![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
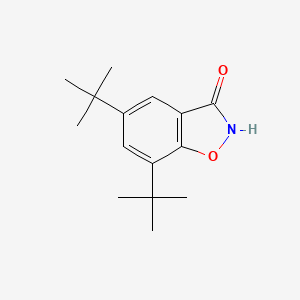
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)

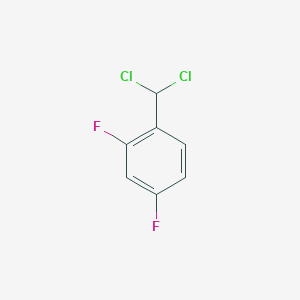

![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)

![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)
